5-(Difluoromethoxy)-3'-(trifluoromethoxy)-[1,1'-biphenyl]-2-amine
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Overview
Description
5-(Difluoromethoxy)-3’-(trifluoromethoxy)-[1,1’-biphenyl]-2-amine is a compound that features both difluoromethoxy and trifluoromethoxy groups attached to a biphenyl structure
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the radical trifluoromethylation of carbon-centered radical intermediates . This process can be catalyzed by various reagents and conditions, including the use of palladium-catalyzed asymmetric decarboxylative allylic alkylation .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale difluoromethylation and trifluoromethylation processes. These methods are designed to be efficient and cost-effective, often utilizing metal-free, functional group-tolerant methods for the preparation of benzylic gem-difluoroalkenes .
Chemical Reactions Analysis
Types of Reactions
5-(Difluoromethoxy)-3’-(trifluoromethoxy)-[1,1’-biphenyl]-2-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups.
Substitution: The compound can undergo nucleophilic, electrophilic, and free radical substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, radical initiators, and various nucleophiles and electrophiles. Reaction conditions often involve controlled temperatures and pressures to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, difluoromethylation reactions typically yield difluoromethyl-substituted biphenyl derivatives .
Scientific Research Applications
5-(Difluoromethoxy)-3’-(trifluoromethoxy)-[1,1’-biphenyl]-2-amine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals with improved efficacy and safety profiles.
Industry: Utilized in the development of advanced materials with unique properties
Mechanism of Action
The mechanism of action of 5-(Difluoromethoxy)-3’-(trifluoromethoxy)-[1,1’-biphenyl]-2-amine involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form stable radical intermediates, which can participate in various chemical transformations . The molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other difluoromethoxy and trifluoromethoxy-substituted biphenyl derivatives. These compounds share structural similarities but may differ in their specific functional groups and properties .
Uniqueness
5-(Difluoromethoxy)-3’-(trifluoromethoxy)-[1,1’-biphenyl]-2-amine is unique due to the presence of both difluoromethoxy and trifluoromethoxy groups, which confer distinct chemical and physical properties.
Properties
IUPAC Name |
4-(difluoromethoxy)-2-[3-(trifluoromethoxy)phenyl]aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F5NO2/c15-13(16)21-9-4-5-12(20)11(7-9)8-2-1-3-10(6-8)22-14(17,18)19/h1-7,13H,20H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHFPABJKXNDTSP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC(F)(F)F)C2=C(C=CC(=C2)OC(F)F)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F5NO2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.23 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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